molecular formula C10H12N4O2S B498452 N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 730995-02-5

N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B498452
CAS No.: 730995-02-5
M. Wt: 252.3g/mol
InChI Key: WSPTVAYIMHKGCX-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound that features both imidazole and isoxazole rings. Imidazole is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds. Isoxazole is another five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The combination of these rings in a single molecule provides unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized using various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

    Thioether Formation: The imidazole and isoxazole rings are then linked via a thioether bond. This can be achieved by reacting a thiol derivative of imidazole with a halogenated isoxazole under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced to an imidazoline using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Imidazolines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response. For example, it could inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with an imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the presence of both imidazole and isoxazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

730995-02-5

Molecular Formula

C10H12N4O2S

Molecular Weight

252.3g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C10H12N4O2S/c1-7-5-8(13-16-7)12-9(15)6-17-10-11-3-4-14(10)2/h3-5H,6H2,1-2H3,(H,12,13,15)

InChI Key

WSPTVAYIMHKGCX-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=CN2C

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=CN2C

Origin of Product

United States

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